8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated-1,6-naphthyridines . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves halogenation or arylation, where bromine or other substituents are replaced with different groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Arylboronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically yield monoarylated or diarylated naphthyridines .
Scientific Research Applications
8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Studies: Used in studying the structure-activity relationship (SAR) and molecular modeling of naphthyridine derivatives.
Industrial Applications: Utilized in diagnostics, treatment of human diseases, agriculture, and photophysical applications.
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in inhibiting key enzymes or signaling pathways related to its biological activities .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H5BrN2O3 |
---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
8-bromo-4-oxo-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-11-1-4-7(6)12-2-5(8(4)13)9(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
IOAHLYDOCKTOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.